N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
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Overview
Description
N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N3 It is a derivative of piperidine and pyrazine, which are both nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Coupling of Piperidine and Pyrazine Rings: The final step involves coupling the piperidine and pyrazine rings through reductive amination, where the amine group of the piperidine reacts with an aldehyde or ketone group on the pyrazine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as halides or alkoxides replace existing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine or pyrazine derivatives.
Scientific Research Applications
N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-methyl-N-(piperidin-4-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-methyl-N-(piperidin-4-yl)quinolin-2-amine: Contains a quinoline ring, which is a fused bicyclic structure.
N-methyl-N-(piperidin-4-yl)benzene-2-amine: Features a benzene ring, offering different electronic properties.
Uniqueness: N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride is unique due to the presence of both piperidine and pyrazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylpyrazin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(9-2-4-11-5-3-9)10-8-12-6-7-13-10;;/h6-9,11H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRJWQDOPCXVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=NC=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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